molecular formula C6H6BN3O2 B11920841 (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid

Cat. No.: B11920841
M. Wt: 162.94 g/mol
InChI Key: VOSXZXFJSJGKBZ-UHFFFAOYSA-N
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Description

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential as a building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid derivative under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .

Scientific Research Applications

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid involves its interaction with specific molecular targets, such as protein kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid stands out due to its boronic acid group, which allows for unique interactions with molecular targets. This feature enhances its potential as a versatile building block in drug discovery and development .

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylboronic acid

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3,11-12H,(H,8,9,10)

InChI Key

VOSXZXFJSJGKBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CNC2=NC=N1)(O)O

Origin of Product

United States

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